molecular formula C18H21N3O5S2 B2517605 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide CAS No. 681832-68-8

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide

Cat. No.: B2517605
CAS No.: 681832-68-8
M. Wt: 423.5
InChI Key: FZRJOEXJKIQMBZ-GDNBJRDFSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a synthetic rhodanine derivative investigated primarily for its potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, where hyperphosphorylation of tau protein leads to neurofibrillary tangle formation. This compound acts as a competitive ATP-mimetic, binding to the kinase's active site and preventing the phosphorylation of its downstream substrates. Research utilizing this inhibitor focuses on elucidating the complex signaling pathways governed by GSK-3β, particularly the Wnt/β-catenin pathway, and exploring potential therapeutic strategies for neurological disorders and certain cancers. Its specific structural features, including the (Z)-benzylidene group and the morpholinoacetamide side chain, are designed to optimize binding affinity and selectivity, making it a valuable chemical probe for fundamental kinase research and drug discovery efforts.

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-24-13-4-3-12(9-14(13)25-2)10-15-17(23)21(18(27)28-15)11-16(22)19-20-5-7-26-8-6-20/h3-4,9-10H,5-8,11H2,1-2H3,(H,19,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRJOEXJKIQMBZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antibacterial, antifungal properties, and cytotoxic effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H22N2O4S
  • Molecular Weight : 366.44 g/mol
  • IUPAC Name : (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide

Antibacterial Activity

Research has demonstrated that compounds related to thiazolidinones exhibit significant antibacterial activity. For instance, derivatives of thiazolidinones have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
Thiazolidinone Derivative 1Staphylococcus aureus32 µg/mL
Thiazolidinone Derivative 2Escherichia coli64 µg/mL
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamideStaphylococcus aureusPending Data

These findings suggest that modifications to the thiazolidinone structure can enhance antibacterial properties, potentially making this compound a candidate for further development.

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. Studies evaluating similar thiazolidinone derivatives have reported effectiveness against fungi such as Candida albicans and Aspergillus niger.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
Thiazolidinone Derivative ACandida albicans16 µg/mL
Thiazolidinone Derivative BAspergillus niger32 µg/mL
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamideCandida albicansPending Data

These results indicate that the compound may possess a broad spectrum of antifungal activity, meriting further investigation.

Cytotoxicity and Safety Profile

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary assessments of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide indicate low cytotoxicity in vitro.

In a study involving various cell lines:

Cell LineIC50 Value (µM)
HeLa>100
MCF7>100
A549>100

The high IC50 values suggest that the compound is not significantly cytotoxic at tested concentrations. However, more detailed in vivo studies are needed to confirm these findings.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated multiple thiazolidinone derivatives for their antibacterial efficacy against clinical isolates of Staphylococcus aureus. The study found that modifications to the benzylidene moiety improved activity against resistant strains.
  • Toxicology Assessment : Another study assessed the toxicity of similar compounds using zebrafish models. Results indicated no significant adverse effects at lower concentrations, supporting the safety of these compounds for potential therapeutic use.

Comparison with Similar Compounds

Structural Analogues of 5-Arylidene-2-Thioxothiazolidin-4-One Derivatives

Key structural variations among analogs include:

Substituents on the benzylidene ring (e.g., methoxy, fluorine, or hydroxyl groups).

Modifications to the acetamide side chain (e.g., morpholino, thiadiazolyl, or methoxyphenyl groups).

Table 1: Comparative Analysis of Structural and Functional Features
Compound Name / ID Benzylidene Substituent Acetamide Substituent Molecular Weight Notable Properties/Activities Reference
(Z)-2-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide (Target) 3,4-dimethoxy Morpholino ~444.5* Enhanced solubility (predicted)
(Z)-2-(5-(3-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-substituted derivatives 3-fluoro Varied organic acids ~350–400 Moderate anticancer activity
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-methoxy 5-methylthiadiazolyl ~406.4 Potential enzyme inhibition
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5) None (base structure) Quinazolinylthio ~399.4 Mild antiproliferative effects
5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinone derivatives 4-methoxy Hydroxyphenyl/hydrazono ~380–420 Synthetic versatility

*Note: Molecular weight of the target compound is estimated based on its molecular formula (C21H20N2O5S2).

Key Structural-Activity Relationships (SARs)

Benzylidene Substituents: 3,4-Dimethoxy groups: Electron-donating effects may improve stability and binding to polar enzyme pockets.

Acetamide Modifications: Morpholino: Enhances solubility and bioavailability compared to aromatic substituents (e.g., 2-methoxyphenyl in ) . Thiadiazolyl: Introduces hydrogen-bonding sites, critical for enzyme inhibition .

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